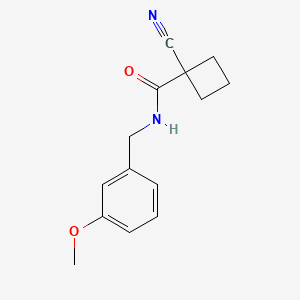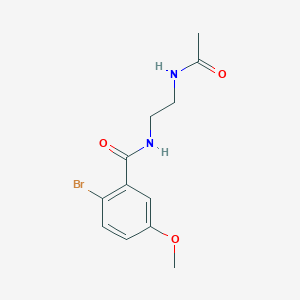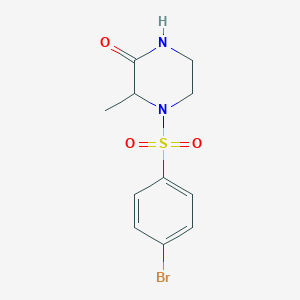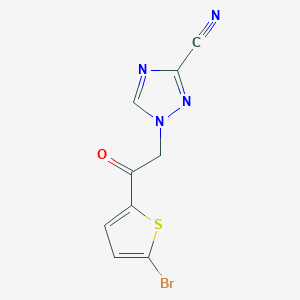
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 2-chloro-6-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form ethyl 2-chloro-6-nitrobenzoate. This intermediate is then subjected to reduction conditions to convert the nitro group to an amino group, forming ethyl 2-chloro-6-aminobenzoate. The final step involves the cyclization of the amino group with a triazole precursor under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Cyclization Reactions: Acidic or basic catalysts are employed, often under reflux conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as ethyl 2-amino-6-(4H-1,2,4-triazol-4-yl)benzoate or ethyl 2-thio-6-(4H-1,2,4-triazol-4-yl)benzoate can be formed.
Oxidation Products: Oxidized derivatives of the triazole ring.
Cyclization Products: Fused triazole-benzene ring systems.
Scientific Research Applications
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Ethyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and broader spectrum.
Ritonavir: An antiretroviral drug containing a triazole moiety.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ester group provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
ethyl 2-chloro-6-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-8(12)4-3-5-9(10)15-6-13-14-7-15/h3-7H,2H2,1H3 |
InChI Key |
KHDIBRAGYHWNJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)




![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)





